BICYCLO PROSTAGLANDIN E2
Overview
Description
Bicyclo Prostaglandin E2 is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto Prostaglandin E2. This compound is a metabolite of Prostaglandin E2 found in human plasma at a median level of 20-25 picograms per milliliter . Due to the inherent instability of 13,14-dihydro-15-keto Prostaglandin E2, it is advisable to quantify it as this compound to estimate Prostaglandin E2 biosynthesis or metabolism in vivo .
Mechanism of Action
Biochemical Pathways
Bicyclo Prostaglandin E2 is involved in the PGE2 biosynthesis pathway . It is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE2 . This metabolite of PGE2 is found in human plasma at a median level of 20-25 pg/ml . Due to the inherent instability of 13,14-dihydro-15-keto PGE2, it is advisable to quantify it as Bicyclo PGE2 to estimate PGE2 biosynthesis or metabolism in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect its stability . High pH treatment can be used to convert the major prostaglandin E2 metabolite, 13,14-dihydro-15-keto-prostaglandin E2, and chemically formed dehydrate derivatives to 11-deoxy-13,14-dihydro-15-keto-11 β, 16ε-cycloprosta-glandin E2 . This creates a single pool of stable bicyclic compound which can be assayed as a measure of prostaglandin E2 formation .
Biochemical Analysis
Cellular Effects
The effects of 5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- on various types of cells and cellular processes are profound. For instance, PGE2, which this compound is involved in, is an endogenous inhibitor of glucose-stimulated insulin secretion (GSIS) and plays an important role in pancreatic β-cell dysfunction in type 2 diabetes mellitus (T2DM) .
Molecular Mechanism
The molecular mechanism of action of 5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- is complex and involves several interactions at the molecular level. For instance, PGE2 inhibits GSIS in pancreatic β-cells through the EP2/4-Kv2.2 signaling pathway .
Metabolic Pathways
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- is involved in the metabolic pathways of prostaglandin E2. It is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE2 .
Preparation Methods
Bicyclo Prostaglandin E2 can be synthesized through the treatment of plasma samples by high pH (10-11), which converts the major Prostaglandin E2 metabolite, 13,14-dihydro-15-keto Prostaglandin E2, and chemically formed dehydrate derivatives to 11-deoxy-13,14-dihydro-15-keto-11 β, 16ε-cycloprosta-glandin E2 . This process also strips the Prostaglandin E2 metabolites covalently bound to albumin and creates a single pool of stable bicyclic compound .
Chemical Reactions Analysis
Bicyclo Prostaglandin E2 undergoes various chemical reactions, including oxidation and reduction. The compound is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto Prostaglandin E2 . Common reagents and conditions used in these reactions include high pH treatment (10-11) and base-catalyzed conditions . The major products formed from these reactions are stable bicyclic compounds that can be assayed as a measure of Prostaglandin E2 formation .
Scientific Research Applications
Bicyclo Prostaglandin E2 is used in scientific research to estimate Prostaglandin E2 biosynthesis or metabolism in vivo due to its stability compared to its precursor . It is also used in the study of Prostaglandin E2 formation and metabolism in human plasma . Additionally, this compound is utilized in research related to lipid biochemistry and the cyclooxygenase pathway .
Comparison with Similar Compounds
Bicyclo Prostaglandin E2 is unique due to its stability compared to other Prostaglandin E2 metabolites, such as 13,14-dihydro-15-keto Prostaglandin E2 . Similar compounds include Prostaglandin E2, 13,14-dihydro-15-keto Prostaglandin E2, and other Prostaglandin E2 metabolites . The stability of this compound makes it a valuable compound for estimating Prostaglandin E2 biosynthesis or metabolism in vivo .
Properties
IUPAC Name |
(Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCZPIJMGKLVTQ-PAJBVNRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348013 | |
Record name | Bicyclo-Prostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74158-09-1 | |
Record name | Bicyclo-Prostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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